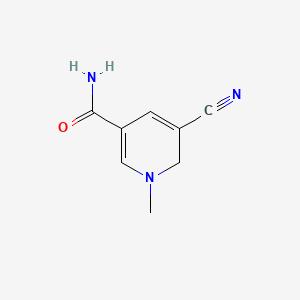
3-cyano-1-methyl-2H-pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-1-methyl-2H-pyridine-5-carboxamide is a chemical compound with the molecular formula C8H9N3O It is known for its unique structure, which includes a cyano group, a methyl group, and a pyridinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-methyl-2H-pyridine-5-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyanoacetylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-1-methyl-2H-pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-cyano-1-methyl-2H-pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for other chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-cyano-1-methyl-2H-pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-cyano-1-methyl-2H-pyridine-5-carboxamide include other cyanoacetamide derivatives and pyridinecarboxamide compounds. Examples include:
- 3-Pyridinecarboxamide,5-cyano-1,6-dihydro-2-methyl-6-oxo-N-phenyl
- 3-Pyridinecarboxamide,5-cyano-1,6-dihydro-1-methyl
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
15731-91-6 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 |
Nom IUPAC |
3-cyano-1-methyl-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h2,5H,4H2,1H3,(H2,10,12) |
Clé InChI |
RNMZMKPAQHDPIO-UHFFFAOYSA-N |
SMILES |
CN1CC(=CC(=C1)C(=O)N)C#N |
Synonymes |
Nicotinamide, 5-cyano-1,6-dihydro-1-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















